molecular formula C12H15NO B1595829 5-Phenylazepan-2-one CAS No. 7500-39-2

5-Phenylazepan-2-one

Cat. No. B1595829
CAS RN: 7500-39-2
M. Wt: 189.25 g/mol
InChI Key: STAHPHVAVALBIH-UHFFFAOYSA-N
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Description

5-Phenylazepan-2-one is a chemical compound with the molecular formula C12H15NO . It is also known as Phenazepam.


Synthesis Analysis

The synthesis of 5-Phenylazepan-2-one involves several steps. The starting lactams are prepared by a modified procedure . A mixture of cyclic ketone, polyphosphoric acid, and phosphoric acid is warmed to 55 °C followed by the addition of sodium azide for 2 hours . The mixture is then heated until gas stops bubbling (12 hours), and the warm mixture is poured into an ice-cold ammonia solution .


Molecular Structure Analysis

The molecular weight of 5-Phenylazepan-2-one is 189.26 g/mol . The InChI code is 1S/C12H15NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving 5-Phenylazepan-2-one are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

5-Phenylazepan-2-one is a powder with a melting point of 193-195 °C . It is stored at room temperature .

Scientific Research Applications

Serotonin Receptor Studies

  • 5-Phenylazepan-2-one derivatives are studied for their binding affinity at serotonin receptors, particularly 5-HT(2A) and 5-HT(2C). These studies are crucial for understanding the interaction of potential pharmaceuticals with serotonin receptors, which play a significant role in mood regulation and psychiatric disorders (Dowd et al., 2000); (Glennon et al., 1992).

Pharmacological Valorization

  • Research into derivatives of 4-phenyl-1,5-benzodiazepin-2-one, a similar compound, focuses on developing molecules with structures akin to surfactants. These studies involve evaluating the acute toxicity and psychotropic effects of these derivatives on the central nervous system, contributing to the development of new therapeutic agents (Ongone et al., 2018).

Antiepileptic Activity

  • Novel phthalimide derivatives bearing a resemblance to 5-Phenylazepan-2-one are synthesized and evaluated for antiepileptic activity. Such research is pivotal in discovering new treatments for epilepsy and related neurological disorders (Asadollahi et al., 2019).

Synthesis and Characterization of Copolymers

  • A novel copolymer combining 5-Phenylazepan-2-one with pyrrole is synthesized for its enhanced solubility and conductivity properties. This research has potential applications in material science, particularly in developing new conductive materials (Kherroub et al., 2020).

Antioxidant and Analgesic Activities

  • Derivatives of 4-phenyl-1,5-benzodiazepin-2-one are explored for their antioxidant and analgesic activities. Understanding the pharmacological properties of these derivatives could lead to the development of new drugs for treating pain and oxidative stress-related conditions (Ongone et al., 2019).

Vapor-Phase Synthesis

  • The vapor-phase catalytic synthesis of 1-Phenylazepane, closely related to 5-Phenylazepan-2-one, is studied for its efficiency and selectivity. Such research is significant in the field of chemical engineering and industrial chemistry (Qi, 2011).

Safety And Hazards

The safety information for 5-Phenylazepan-2-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use and study of 5-Phenylazepan-2-one are not explicitly mentioned in the available resources .

properties

IUPAC Name

5-phenylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAHPHVAVALBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylazepan-2-one

CAS RN

7500-39-2
Record name 5-Phenyl-2-azepanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7500-39-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Chmielewska, P Miszczyk, J Kozłowska… - Journal of …, 2015 - Elsevier
In contrast to aliphatic lactams, which gave cyclic aminomethylene-gem-bisphosphonates in reaction with triethyl phosphite and phosphoryl chloride, the corresponding benzoannulated …
Number of citations: 9 www.sciencedirect.com
V Gracias, KE Frank, GL Milligan, J Aubé - Tetrahedron, 1997 - Elsevier
Although alkyl azides can react with ketones to form ring-expanded lactams, the reaction suffers from poor generality and the need to use powerful Lewis acid promotion. The reactions …
Number of citations: 70 www.sciencedirect.com
Y Chen, J Du, Z Zuo - Chem, 2020 - cell.com
Here, we report a general catalytic manifold for the selective C–C bond scission of ketones via the exploitation of the ligand-to-metal charge transfer (LMCT) excitation mode. Through a …
Number of citations: 86 www.cell.com
JL Treece, JR Goodell, DV Velde… - The Journal of …, 2010 - ACS Publications
Polycyclic iminium ethers are ambident electrophilic intermediates that react with a range of nucleophiles in a highly condition-dependent manner to afford densely functionalized …
Number of citations: 38 pubs.acs.org
HF Motiwala, M Charaschanya, VW Day… - The Journal of Organic …, 2016 - ACS Publications
The effect of carrying out two variations of the Schmidt reaction with ketone electrophiles in hexafluoroisopropanol (HFIP) solvent has been studied. When TMSN 3 is reacted with …
Number of citations: 61 pubs.acs.org
D Kong, M Li, G Zi, G Hou - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… 5-Phenylazepan-2-one (8c). The same protocol as for 5a. The mixture was stirred at reflux temperature until no starting material was detected by TLC and carefully quenched with H 2 O…
Number of citations: 16 pubs.rsc.org

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